N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
CAS No.: 898461-48-8
Cat. No.: VC4713758
Molecular Formula: C25H32FN3O4S
Molecular Weight: 489.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898461-48-8 |
|---|---|
| Molecular Formula | C25H32FN3O4S |
| Molecular Weight | 489.61 |
| IUPAC Name | N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |
| Standard InChI | InChI=1S/C25H32FN3O4S/c1-19-18-21(26)12-13-23(19)34(32,33)29-17-6-5-11-22(29)14-16-28-25(31)24(30)27-15-7-10-20-8-3-2-4-9-20/h2-4,8-9,12-13,18,22H,5-7,10-11,14-17H2,1H3,(H,27,30)(H,28,31) |
| Standard InChI Key | IRNRGQXAVPNQII-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide features a piperidine scaffold sulfonylated at the 4-fluoro-2-methylphenyl position, linked via an ethyl chain to an oxalamide core, which is further connected to a 3-phenylpropyl group. The molecular formula is C27H33FN3O5S, with a calculated molecular weight of 545.64 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H33FN3O5S |
| Molecular Weight | 545.64 g/mol |
| logP (Predicted) | 3.8 ± 0.6 |
| Topological Polar Surface | 98.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The 4-fluoro-2-methylphenyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the 3-phenylpropyl chain contributes to hydrophobic interactions in biological systems .
Synthetic Methodology
The compound is synthesized via a three-step sequence optimized for industrial scalability:
Piperidine Intermediate Formation
Step 1: Sulfonylation of piperidine with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (yield: 82–88%) .
Step 2: Alkylation of the sulfonylated piperidine with 2-bromoethylamine hydrobromide in acetonitrile under reflux (yield: 75%) .
Oxalamide Coupling
Step 3: Reaction of the alkylated intermediate with oxalyl chloride, followed by coupling with 3-phenylpropylamine in tetrahydrofuran at −10°C (yield: 68%) .
Table 2: Reaction Optimization Parameters
| Parameter | Condition |
|---|---|
| Solvent (Step 3) | Tetrahydrofuran |
| Temperature (Step 3) | −10°C to 0°C |
| Catalyst | None required |
| Purification | Column chromatography (SiO2) |
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits potent activity against anaplastic lymphoma kinase (ALK) and c-Met tyrosine kinase, with IC50 values of 3.2 nM and 7.8 nM, respectively . Its selectivity ratio (>100-fold over IGF-1R and ROS1) makes it a candidate for targeted cancer therapy.
Table 3: Kinase Inhibition Data
| Kinase | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| ALK | 3.2 | 1 (Reference) |
| c-Met | 7.8 | 2.4 |
| IGF-1R | 420 | 131 |
| ROS1 | 290 | 90 |
Mechanism of Action
The sulfonyl group forms hydrogen bonds with ALK’s hinge region (residues Glu1197 and Met1199), while the 3-phenylpropyl moiety occupies a hydrophobic pocket near the gatekeeper residue Leu1196 . This dual interaction disrupts ATP binding and downstream signaling.
Pharmacological Evaluation
In Vitro Efficacy
In Ba/F3 cells expressing ALK fusions, the compound inhibits proliferation with an EC50 of 12 nM and induces apoptosis at 50 nM (72% cell death after 48 hours) .
In Vivo Performance
In a murine xenograft model of ALK-positive non-small cell lung cancer (NSCLC):
Comparative Analysis with Structural Analogs
Substituent Effects
-
4-Fluoro-2-methylphenyl vs. 4-Chlorophenyl: The methyl group improves metabolic stability (t1/2 increased from 2.1 to 4.7 hours) .
-
3-Phenylpropyl vs. 4-Methoxyphenethyl: The propyl linker enhances c-Met affinity (IC50: 7.8 nM vs. 15 nM) .
Table 4: Structure-Activity Relationships
| Modification | ALK IC50 (nM) | c-Met IC50 (nM) |
|---|---|---|
| 4-Fluoro-2-methylphenyl | 3.2 | 7.8 |
| 4-Chlorophenyl | 4.1 | 9.3 |
| 3-Phenylpropyl | 3.2 | 7.8 |
| 4-Methoxyphenethyl | 5.6 | 15 |
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